17-Oxoestra-1,3,5(10)-trien-3-yl heptafluorobutanoate
Overview
Description
17-Oxoestra-1,3,5(10)-trien-3-yl heptafluorobutanoate is a synthetic derivative of estrone, a naturally occurring estrogen hormone This compound is characterized by the presence of a heptafluorobutanoate ester group attached to the estrone backbone
Scientific Research Applications
17-Oxoestra-1,3,5(10)-trien-3-yl heptafluorobutanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its stability and bioactivity.
Mechanism of Action
Estrone is an estrogen, specifically an agonist of the estrogen receptors ERα and ERβ . It enters the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where they interact with estrogen receptors . It is a far less potent estrogen than estradiol, and serves mainly as a precursor or metabolic intermediate of estradiol .
Safety and Hazards
Estrone is suspected of causing cancer and may damage fertility or the unborn child. It may also cause harm to breast-fed children . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Oxoestra-1,3,5(10)-trien-3-yl heptafluorobutanoate typically involves the esterification of estrone with heptafluorobutanoic acid. The reaction is carried out under anhydrous conditions using a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
17-Oxoestra-1,3,5(10)-trien-3-yl heptafluorobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the heptafluorobutanoate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
Estrone: The parent compound of 17-Oxoestra-1,3,5(10)-trien-3-yl heptafluorobutanoate, a naturally occurring estrogen hormone.
Estradiol: Another potent estrogen hormone with similar biological activity.
Estriol: A weaker estrogen compared to estrone and estradiol, with distinct physiological roles.
Uniqueness
The introduction of the heptafluorobutanoate ester group in this compound enhances its stability and lipophilicity, making it more suitable for certain applications compared to its parent compound, estrone. The fluorinated ester group also imparts unique chemical properties that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] 2,2,3,3,4,4,4-heptafluorobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F7O3/c1-19-9-8-14-13-5-3-12(32-18(31)20(23,24)21(25,26)22(27,28)29)10-11(13)2-4-15(14)16(19)6-7-17(19)30/h3,5,10,14-16H,2,4,6-9H2,1H3/t14-,15-,16+,19+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKYJRGMBQKKDH-JEWRLFTDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896732 | |
Record name | 17-Oxoestra-1,3,5(10)-trien-3-yl heptafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90896732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2192-60-1 | |
Record name | 17-Oxoestra-1,3,5(10)-trien-3-yl heptafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90896732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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